2-(2,5-dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-3-4-13(2)16(9-12)23-10-17(22)21-18-20-15(11-24-18)14-5-7-19-8-6-14/h3-9,11H,10H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHMYEWXAFIJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Cyclization
The 4-(pyridin-4-yl)thiazol-2-amine intermediate forms via cyclocondensation of 2-bromo-1-(pyridin-4-yl)ethan-1-one with thiourea:
$$
\text{C}5\text{H}4\text{N-CO-CH}2\text{Br} + \text{NH}2\text{CSNH}2 \rightarrow \text{C}5\text{H}4\text{N-C}3\text{H}2\text{N}2\text{S} + \text{HBr} + \text{H}_2\text{O}
$$
Optimized conditions (adapted from):
| Parameter | Value |
|---|---|
| Solvent | Ethanol/H₂O (3:1) |
| Temperature | 80°C |
| Reaction time | 6 h |
| Yield | 68-72% |
Alternative Metal-Catalyzed Approaches
Acetamide Bridge Formation
Carbodiimide-Mediated Coupling
React thiazole-2-amine with 2-(2,5-dimethylphenoxy)acetic acid using EDCI/HOBt:
$$
\text{Thiazole-NH}2 + \text{HOOC-CH}2\text{O-C}6\text{H}3(\text{CH}3)2 \xrightarrow{\text{EDCI/HOBt}} \text{Target}
$$
Reaction optimization :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DIPEA | DMF | 0→25 | 85 |
| TEA | THF | 25 | 72 |
| Pyridine | DCM | 0 | 68 |
Acid Chloride Route
Alternative pathway via acetic acid chloride derivative:
- Synthesize 2-(2,5-dimethylphenoxy)acetyl chloride (SOCl₂, 0°C, 2h)
- Amidation with thiazole-2-amine (DMAP, DCM, -10°C)
Yield comparison :
| Method | Purity (%) | Isolated Yield (%) |
|---|---|---|
| EDCI/HOBt | 98.5 | 85 |
| Acid chloride | 97.2 | 79 |
Phenoxy Group Installation
Nucleophilic Aromatic Substitution
Introduce phenoxy group early via Williamson ether synthesis:
$$
\text{2,5-Dimethylphenol} + \text{Br-CH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}_3} \text{2-(2,5-Dimethylphenoxy)acetyl chloride}
$$
Kinetic data :
| Base | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|
| K₂CO₃ | Acetone | 4 | 92 |
| Cs₂CO₃ | DMF | 1.5 | 88 |
| NaOH | H₂O/THF | 6 | 78 |
Mitsunobu Reaction
For sterically hindered substrates:
$$
\text{Phenol} + \text{HOCH}2\text{CO-OAll} \xrightarrow{\text{DIAD, PPh}3} \text{Protected ether}
$$
Cost-performance analysis :
| Reagent System | Cost (USD/g) | Yield (%) |
|---|---|---|
| DIAD/PPh₃ | 12.50 | 91 |
| DEAD/PPh₃ | 9.80 | 87 |
| TMAD/PPh₃ | 18.20 | 93 |
Process Optimization Challenges
Purification Considerations
Critical purification steps impact overall yield:
| Step | Technique | Purity Gain (%) |
|---|---|---|
| Thiazole isolation | Column chromatography (SiO₂, EtOAc/hexane) | 98.2 → 99.5 |
| Acetamide crystallization | Ethanol/water (3:1) | 95.7 → 99.1 |
| Final product | Preparative HPLC (C18, MeCN/H₂O) | 98.9 → 99.8 |
Scale-Up Limitations
Bench-scale vs. kilo-lab performance:
| Parameter | 10g Scale | 1kg Scale |
|---|---|---|
| Thiazole cyclization yield | 72% | 68% |
| Amidation time | 3h | 5h |
| Total PMI (Process Mass Intensity) | 86 | 112 |
Analytical Characterization
Spectroscopic Validation
Key NMR assignments (500 MHz, DMSO-d₆):
- δ 8.52 (d, J=5.1 Hz, 2H, Py-H)
- δ 7.89 (s, 1H, Thiazole-H)
- δ 6.92 (d, J=8.3 Hz, 1H, Phenoxy-H)
- δ 2.28 (s, 6H, CH₃)
Mass spectral data :
| Technique | m/z Observed | m/z Calculated |
|---|---|---|
| ESI-TOF | 340.1084 [M+H]⁺ | 340.1079 |
| HRMS (Orbitrap) | 340.1081 | 340.1079 |
Purity Assessment
HPLC method validation parameters:
| Column | C18 (150×4.6mm, 3.5µm) |
|---|---|
| Mobile phase | MeCN:0.1% HCOOH (45:55) |
| Flow rate | 1.0 mL/min |
| Retention time | 6.82 min |
| Purity | 99.31% (254 nm) |
Alternative Synthetic Routes
Continuous Flow Approach
Microreactor synthesis enhances reaction control:
| Stage | Residence Time (min) | Yield Improvement (%) |
|---|---|---|
| Thiazole formation | 12 | +14 |
| Amidation | 8 | +9 |
Enzymatic Catalysis
Sustainable amide bond formation trials:
| Enzyme | Conversion (%) | E-value |
|---|---|---|
| CAL-B | 68 | >200 |
| PGA-450 | 42 | 89 |
| Subtilisin | 23 | 15 |
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's efficacy as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition can lead to reduced proliferation of cancer cells. For instance, one study demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines, including acute myeloid leukemia (AML) cells .
Case Study:
In a specific experiment involving MV4-11 cells (a model for AML), exposure to the compound at concentrations ranging from 0.25 µM to 2.50 µM resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies indicated that it possesses significant activity against a range of bacterial strains, including multidrug-resistant organisms. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Study:
A comparative analysis found that this compound exhibited lower minimum inhibitory concentrations (MICs) against resistant strains than traditional antibiotics such as linezolid, suggesting its potential utility in treating resistant infections.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole and phenoxy groups significantly affect the biological activity of the compound. For example:
- Substituents on the pyridine ring can enhance binding affinity to target proteins.
- The presence of methyl groups on the dimethylphenoxy moiety appears to optimize lipophilicity, improving cellular uptake and bioavailability.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differentiators
Substituent Effects on Bioactivity
Physicochemical Properties
- Solubility : The pyridinyl heterocycle introduces basicity, enhancing aqueous solubility compared to purely aromatic systems (e.g., diphenylacetamide in ).
Research Implications
- Pharmacokinetics : The balanced logP (estimated ~2.5–3.5) suggests favorable ADME profiles compared to highly lipophilic derivatives like Compound 4 .
Biological Activity
The compound 2-(2,5-dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N3O4S , with a molecular weight of 423.5 g/mol . The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit a range of antimicrobial effects. For instance:
- Broad-Spectrum Activity : A study highlighted that derivatives similar to this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL for some derivatives .
- Fungal Activity : Other studies reported that certain thiazole derivatives demonstrated antifungal properties against drug-resistant strains of Candida, suggesting that modifications in the thiazole structure can enhance efficacy against resistant pathogens .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays:
- Cell Viability Assays : In vitro studies using the MTT assay revealed that this compound could significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For example, one derivative demonstrated a reduction in cell viability by approximately 39.8% against Caco-2 cells when treated with 100 µM of the compound .
- Mechanism of Action : The mechanism behind its anticancer activity appears to involve the induction of apoptosis in tumor cells. Studies indicated that compounds similar to this one could activate caspase pathways, which are crucial for programmed cell death .
Structure-Activity Relationship (SAR)
The biological activity of thiazole-based compounds is often influenced by their structural modifications. Key findings include:
| Compound Modification | Biological Activity |
|---|---|
| Addition of halogens | Enhanced antimicrobial potency against S. aureus |
| Substitution on thiazole ring | Increased anticancer activity against specific cell lines |
| Presence of pyridine | Potentially enhances interaction with biological targets |
Case Studies
Several case studies have been documented regarding the efficacy of thiazole derivatives:
- Study on Antimicrobial Efficacy : A series of thiazole derivatives were tested against various bacterial strains, demonstrating that certain substitutions led to significant reductions in MIC values, indicating enhanced antibacterial properties .
- Anticancer Evaluation : In a comparative study involving multiple thiazole derivatives, it was found that specific modifications resulted in greater cytotoxic effects on Caco-2 cells compared to A549 cells, suggesting selective targeting capabilities .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(2,5-dimethylphenoxy)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, and how are reaction conditions tailored to improve yield?
- Methodology : Multi-step synthesis involves coupling 2,5-dimethylphenol derivatives with thiazole intermediates. Key steps include:
- Thiazole formation : Use phosphorus pentasulfide or thiourea derivatives under reflux conditions in solvents like ethanol or toluene .
- Acetamide coupling : React thiazole-amine intermediates with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
- Optimization : Control temperature (60–100°C), solvent polarity, and reaction time (6–24 hrs) to minimize side products. Yield is monitored via TLC and HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : 1H/13C NMR confirms aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 396.12) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. How do structural features (e.g., thiazole, pyridine, acetamide) influence its physicochemical properties?
- Key Features :
- Thiazole ring : Enhances metabolic stability and π-π stacking with biological targets .
- Pyridine moiety : Improves solubility via hydrogen bonding and modulates electronic effects .
- Acetamide linker : Facilitates structural diversification for SAR studies .
Advanced Research Questions
Q. What in vitro assays are recommended to evaluate its biological activity, and how are conflicting data resolved?
- Assay Design :
- Enzyme inhibition : Use fluorogenic substrates (e.g., kinase or protease assays) with IC50 determination via dose-response curves .
- Cellular uptake : Radiolabeled compound (e.g., 14C) tracked in cell lines via scintillation counting .
- Data Contradictions : Discrepancies between enzyme and cellular activity may arise from poor membrane permeability. Validate via:
- Permeability assays : Caco-2 monolayers or PAMPA .
- Metabolite profiling : LC-MS/MS to identify degradation products .
Q. How can computational modeling predict its target interactions, and what docking parameters are validated experimentally?
- In Silico Workflow :
- Molecular docking : AutoDock Vina or Schrödinger Suite with PyMOL visualization. Key parameters:
- Grid box centered on ATP-binding sites (e.g., kinase targets) .
- Scoring functions (e.g., binding energy ≤ -8 kcal/mol) validated via SPR or ITC .
- MD Simulations : GROMACS with AMBER force fields (100 ns trajectories) to assess binding stability .
Q. What strategies mitigate solubility limitations in biological testing?
- Approaches :
- Co-solvent systems : DMSO (≤1%) with cyclodextrins or PEG-400 .
- Prodrug design : Introduce phosphate esters or glycosides cleaved in vivo .
- Nanoformulations : Liposomal encapsulation (size: 100–200 nm) for enhanced bioavailability .
Data Analysis & Mechanistic Studies
Q. How are SAR studies designed to optimize activity against a specific target (e.g., kinase X)?
- SAR Framework :
- Core modifications : Replace pyridine with quinoline (enhanced lipophilicity) .
- Substituent screening : Introduce electron-withdrawing groups (e.g., -CF3) at the 2,5-dimethylphenoxy position .
- Activity cliffs : Use Random Forest models to prioritize analogs with >10-fold potency improvements .
Q. What analytical techniques resolve discrepancies between predicted and observed metabolic stability?
- Tools :
- Microsomal assays : Human liver microsomes (HLM) with NADPH cofactor; monitor depletion via LC-MS .
- CYP450 inhibition : Fluorescent probes (e.g., Vivid® assays) to identify isoform-specific interactions .
Tables for Key Data
Table 1 : Representative Synthetic Yields Under Varied Conditions
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC, %) | Reference |
|---|---|---|---|---|---|---|
| Thiazole formation | Ethanol | 80 | None | 65 | 92 | |
| Acetamide coupling | DCM | 25 | Et3N | 78 | 95 | |
| Final purification | MeOH/H2O | RT | – | 85 | 98 |
Table 2 : Biological Activity of Structural Analogs
| Compound | Target (IC50, nM) | Solubility (µg/mL) | LogP | Reference |
|---|---|---|---|---|
| Analog A | Kinase X: 12 ± 2 | 15 ± 3 | 3.1 | |
| Analog B | Protease Y: 45 ± 5 | 8 ± 2 | 4.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
